molecular formula C9H10O3S B2708257 4-[(2-Hydroxyethyl)thio]benzoic acid CAS No. 7184-99-8

4-[(2-Hydroxyethyl)thio]benzoic acid

Cat. No. B2708257
CAS RN: 7184-99-8
M. Wt: 198.24
InChI Key: NMWAITMVPVIPGG-UHFFFAOYSA-N
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Description

“4-[(2-Hydroxyethyl)thio]benzoic acid” is a chemical compound with the CAS Number: 7184-99-8 . It has a molecular weight of 198.24 and its IUPAC name is 4-[(2-hydroxyethyl)sulfanyl]benzoic acid . The compound is solid at room temperature .


Synthesis Analysis

The synthesis of “4-[(2-Hydroxyethyl)thio]benzoic acid” involves the reaction of 4-mercaptobenzoic acid with chloroethanol in the presence of potassium hydroxide . The reaction mixture is refluxed for 4 hours, after which the excess methanol is evaporated and the mixture is quenched in dilute hydrochloric acid . The product is then filtered and dried to yield the desired compound .


Molecular Structure Analysis

The molecular formula of “4-[(2-Hydroxyethyl)thio]benzoic acid” is C9H10O3S . The InChI Code is 1S/C9H10O3S/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10H,5-6H2,(H,11,12) .


Physical And Chemical Properties Analysis

“4-[(2-Hydroxyethyl)thio]benzoic acid” is a solid at room temperature . It has a molecular weight of 198.24 . .

Scientific Research Applications

Pharmacokinetic Studies

4-[(2-Hydroxyethyl)thio]benzoic acid and its derivatives have been explored in pharmacokinetic studies. Xu et al. (2020) investigated the pharmacokinetics of a benzoic acid derivative in rats using ultra-high performance liquid chromatography and mass spectrometry. This study provides insights into the distribution and bioavailability of such compounds in biological systems (Xu et al., 2020).

Antimicrobial Properties

Benzoic acid derivatives, including 4-[(2-Hydroxyethyl)thio]benzoic acid, have shown antimicrobial properties. For instance, Drăcea et al. (2010) evaluated the antimicrobial activity of new benzoic acid thioureides against various bacteria and fungi, demonstrating their potential in combating microbial infections (Drăcea et al., 2010).

Luminescent Properties

Research by Ren et al. (2008) on zinc(II) coordination polymers assembled from flexible thioether ligands, including 4-[(2-Hydroxyethyl)thio]benzoic acid derivatives, revealed significant luminescent properties. These findings are crucial for potential applications in materials science and photoluminescence (Ren et al., 2008).

Structural and Chemical Analysis

Studies have also focused on the structural characterization of benzoic acid derivatives. Baul et al. (2009) examined the structures of azo-benzoic acids, providing detailed insights into their chemical properties and behavior in different environments (Baul et al., 2009).

Safety And Hazards

The compound is classified as dangerous, with hazard statements indicating it can cause harm if swallowed, cause serious eye damage, and is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and wearing protective gloves and eye protection .

properties

IUPAC Name

4-(2-hydroxyethylsulfanyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWAITMVPVIPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)SCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Hydroxyethyl)thio]benzoic acid

Synthesis routes and methods

Procedure details

To a stirred solution of 4-mercapto benzoic acid (10 g, 0.0645 mmol) in methanol (100 mL) was added KOH (10.8 g, 0.1935 mol) at 25-30° C. Chloroethanol (10.3 g, 0.1290 mol) was then added to it. Reaction mixture was refluxed for 4 hr. Excess methanol was evaporated and then quenched in dil.HCl. Product obtained was filtered. Drying afforded 8 g of titled compound in 62% yield.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.3 g
Type
reactant
Reaction Step Two
Yield
62%

Citations

For This Compound
1
Citations
J Kaur, R Krishnan, B Ramalingam, S Jana - RSC advances, 2020 - pubs.rsc.org
The unique characteristics of water-based hydroxyethyl sulfone (HES)-vinyl sulfone (VS) dynamic equilibrium are exploited in the design of new reactive coalescing agents (RCAs) for …
Number of citations: 13 pubs.rsc.org

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